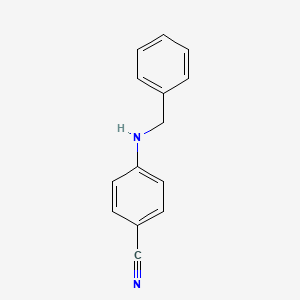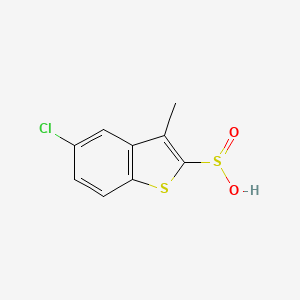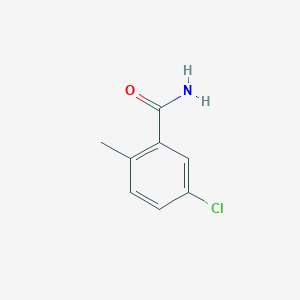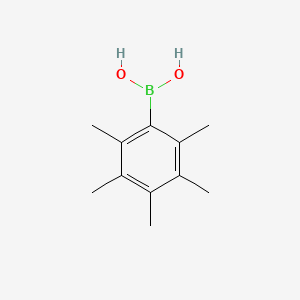
2,3,4,5,6-Pentamethylphenylboronic acid
Vue d'ensemble
Description
2,3,4,5,6-Pentamethylphenylboronic acid is an organoboron compound with the molecular formula C11H17BO2. It is characterized by a phenyl ring substituted with five methyl groups and a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura coupling reactions, where it serves as a boron reagent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,3,4,5,6-Pentamethylphenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 2,3,4,5,6-pentamethylphenylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield the boronic acid. The reaction conditions typically involve low temperatures and inert atmospheres to prevent oxidation and degradation of the reagents .
Industrial Production Methods: Industrial production of this compound often employs large-scale Grignard reactions, where the phenylmagnesium bromide derivative is reacted with boron-containing compounds. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,4,5,6-Pentamethylphenylboronic acid primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the boronic acid and halogenated organic compounds in the presence of a palladium catalyst .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Applications De Recherche Scientifique
2,3,4,5,6-Pentamethylphenylboronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,3,4,5,6-pentamethylphenylboronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halogenated substrate, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex, facilitated by a base.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparaison Avec Des Composés Similaires
Phenylboronic acid: Lacks the methyl substituents, making it less sterically hindered and more reactive in certain coupling reactions.
2,4,6-Trimethylphenylboronic acid: Contains fewer methyl groups, resulting in different steric and electronic properties.
2,3,4,5,6-Pentafluorophenylboronic acid: Substituted with fluorine atoms instead of methyl groups, leading to distinct reactivity and applications.
Uniqueness: 2,3,4,5,6-Pentamethylphenylboronic acid is unique due to its high steric hindrance and electron-donating methyl groups, which can influence the reactivity and selectivity of its reactions. This makes it particularly useful in the synthesis of sterically demanding biaryl compounds .
Propriétés
IUPAC Name |
(2,3,4,5,6-pentamethylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO2/c1-6-7(2)9(4)11(12(13)14)10(5)8(6)3/h13-14H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTUQGRGYLGFBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C(=C1C)C)C)C)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phenyl (1-(benzo[b]thiophen-2-yl)ethyl)(hydroxy)carbamate](/img/structure/B3075118.png)
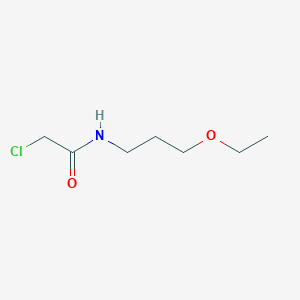
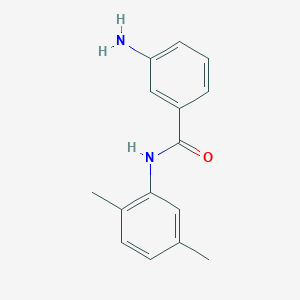
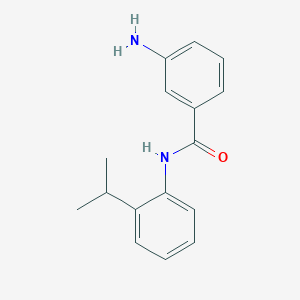
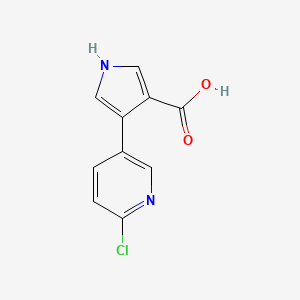
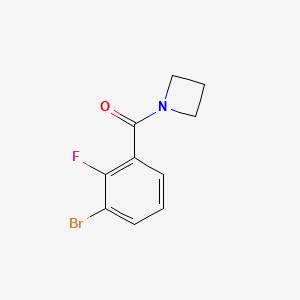
![Methyl 3-{[(2-chlorophenyl)methyl]amino}butanoate](/img/structure/B3075165.png)
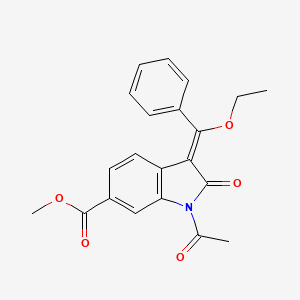
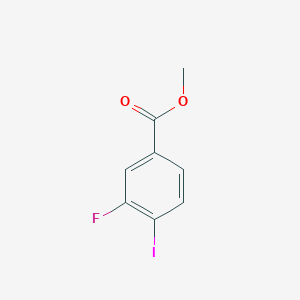
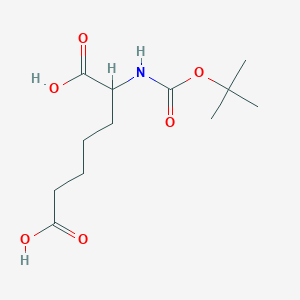
![2-Benzyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B3075190.png)
